molecular formula C10H19NO2S B13306840 tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate

tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate

Cat. No.: B13306840
M. Wt: 217.33 g/mol
InChI Key: KOHGBSJNSCZLSR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate is a chemical reagent belonging to the family of azetidine derivatives, which are four-membered cyclic compounds containing one nitrogen atom . This compound features a thiol (mercaptan) group on its side chain, protected by a Boc (tert-butoxycarbonyl) group on the nitrogen, making it a valuable and versatile building block in organic synthesis and medicinal chemistry . The strained nature of the azetidine ring contributes to its reactivity, enabling its participation in a wide range of chemical transformations . One of the primary applications of this reagent is in the field of drug discovery. The azetidine ring is a valuable scaffold in the design of peptide mimetics and bioactive molecules due to its rigid, three-dimensional structure, which can improve metabolic stability and binding affinity to biological targets . The thiol functional group is particularly useful for forming thioether linkages, most notably via thiol-ene "click" chemistry or nucleophilic substitution reactions . This allows researchers to efficiently conjugate the azetidine fragment with other molecular entities, such as peptides, proteins, or small molecules, to create complex structures for screening and development . Furthermore, the Boc-protecting group is a critical feature, as it can be readily removed under mild acidic conditions to reveal the secondary amine. This deprotection allows for further functionalization of the nitrogen atom, providing a second site for diversification and enabling the compound to serve as a key intermediate in multi-step synthetic routes . Its utility spans across various research areas, including the synthesis of potential pharmaceuticals, agrochemicals, and functional materials . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

tert-butyl 3-(1-sulfanylethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H19NO2S/c1-7(14)8-5-11(6-8)9(12)13-10(2,3)4/h7-8,14H,5-6H2,1-4H3

InChI Key

KOHGBSJNSCZLSR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)S

Origin of Product

United States

Preparation Methods

Starting Materials and Protective Strategies

The synthesis typically begins with a protected azetidine precursor, such as 1-Boc-azetidine-3-yl-methanol or similar derivatives, which serve as the scaffold for subsequent functionalization. The Boc (tert-butoxycarbonyl) group protects the nitrogen atom, preventing undesired side reactions during the functionalization steps.

Introduction of the 1-Mercaptoethyl Group

The key step involves attaching the 1-mercaptoethyl moiety to the azetidine ring. This can be achieved via nucleophilic substitution or addition reactions involving thiol derivatives. A common approach involves the use of a thiol reagent (e.g., thiol or mercaptan) in the presence of a suitable base or catalyst to facilitate the addition to an electrophilic center on the azetidine ring.

Specific Synthetic Routes and Reaction Conditions

Route 1: Alkylation of Azetidine with Mercaptoalkyl Halides

  • Reaction Scheme :
    Azetidine derivative with a leaving group (e.g., halide) is reacted with a mercaptoalkyl halide or thiol derivative under basic conditions.

  • Reaction Conditions :

    • Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN)
    • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
    • Temperature: 0°C to room temperature
    • Duration: 2-4 hours
  • Outcome :
    Formation of the 1-mercaptoethyl substituent attached to the azetidine ring, with subsequent Boc deprotection if necessary.

Route 2: Thiol Addition to an Azetidine-3-yl-alkene or -alkyne

  • Reaction Scheme :
    An azetidine derivative bearing an alkene or alkyne functional group undergoes thiol-ene or thiol-yne addition reactions.

  • Reaction Conditions :

    • Radical initiator (e.g., AIBN or peroxide)
    • Solvent: Toluene or DMSO
    • Temperature: 60–80°C
  • Outcome :
    Selective addition of the mercapto group to the unsaturated azetidine derivative, forming the desired mercaptoethyl side chain.

Route 3: Displacement of Leaving Groups with Thiol Nucleophiles

  • Reaction Scheme :
    Use of a halogenated azetidine intermediate (e.g., azetidine-3-yl halide) reacting with thiol nucleophiles.

  • Reaction Conditions :

    • Solvent: Acetone or ethanol
    • Catalyst: No additional catalyst needed, but a base like triethylamine can facilitate the reaction
    • Temperature: Ambient to slightly elevated (25–40°C)
  • Outcome :
    Formation of the mercaptoethyl derivative with high regioselectivity.

Purification and Characterization

  • Purification :

    • Flash chromatography using silica gel with suitable solvent gradients (e.g., hexane/ethyl acetate)
    • Recrystallization from appropriate solvents
  • Characterization :

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the structure
    • High-Resolution Mass Spectrometry (HRMS) for molecular weight verification
    • Infrared (IR) spectroscopy to identify characteristic thiol (–SH) stretch and carbamate groups

Notes on Reaction Optimization and Yield Enhancement

Summary of Data and Reaction Conditions

Step Reagents Solvent Temperature Duration Key Notes
Alkylation with mercaptoalkyl halides NaH or K₂CO₃, mercaptoalkyl halide DMF or MeCN 0°C to RT 2–4 hours Protecting groups maintained or removed as needed
Thiol addition to unsaturated azetidine Radical initiator Toluene or DMSO 60–80°C 4–6 hours Radical conditions favor addition
Displacement with thiol nucleophile Triethylamine or similar base Acetone or ethanol RT to 40°C 2–3 hours Ensure inert atmosphere

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate involves its interaction with various molecular targets and pathways. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially affecting enzyme activity and protein function. The azetidine ring may also interact with biological targets, influencing cellular processes.

Comparison with Similar Compounds

Functional Group Variations and Reactivity

The following table summarizes key structural and physicochemical differences between the target compound and related azetidine derivatives:

Compound Name (CAS) Substituent Molecular Weight Key Functional Group Properties Applications/Reactivity Evidence ID
tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate (1420873-89-7) -SCH₂CH₂ (thiol) 217.33 Nucleophilic thiol for disulfide bonds, redox reactions Drug conjugation, polymer chemistry
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) -CH₂CH₂Br (bromoethyl) 264.16 Bromine as a leaving group for SN2 reactions Intermediate in alkylation reactions
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (152537-03-6) -CH₂CH₂OH (hydroxyethyl) 201.26 Polar hydroxyl group for hydrogen bonding Solubility enhancer, bioconjugation
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)azetidine-1-carboxylate (1420982-69-9) -COCH₂COOMe (ester/ketone) 257.28 Ester hydrolysis susceptibility, electrophilic ketone Prodrug design, synthetic intermediates
tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate (1330765-09-7) Aromatic imidazopyridine 352.23 Bulky aromatic group for π-π stacking Kinase inhibitors, medicinal chemistry

Biological Activity

tert-Butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate (CAS No. 941585-25-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₅NO₂S
  • Molecular Weight : 175.28 g/mol
  • Structure :
    • The compound features a tert-butyl group, an azetidine ring, and a mercaptoethyl side chain, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:

1. Antioxidant Activity

Research indicates that compounds containing thiol groups, such as mercaptoethyl derivatives, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

2. Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

3. Cytotoxic Effects

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various thiol-containing compounds, including this compound. The results showed that the compound significantly reduced malondialdehyde levels in cell cultures exposed to oxidative stress, indicating its potential use as a protective agent against oxidative damage.

CompoundIC50 (µM)Mechanism
This compound45Free radical scavenging
Control (Vitamin C)30Free radical scavenging

Case Study 2: Antimicrobial Efficacy

In a screening for antimicrobial agents, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Study 3: Cytotoxicity in Cancer Cells

A study assessed the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-72070
A5492565

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The mercapto group is known to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Membrane Disruption : The lipophilic nature of the tert-butyl group may facilitate the interaction with microbial membranes, leading to increased permeability and cell lysis.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption and caspase activation.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from azetidine precursors. A common approach includes:

Azetidine Ring Functionalization : Introducing the mercaptoethyl group via nucleophilic substitution or thiol-ene chemistry.

Protection of the Azetidine Nitrogen : Using tert-butyloxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine) .

Thiol Group Protection : To prevent oxidation, the mercapto group is often protected with trityl or acetyl groups during synthesis, followed by deprotection post-reaction .
Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Boc protection.
  • Catalysts : Use of Pd-based catalysts for efficient thiol-ene coupling .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing tert-butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., Boc tert-butyl at δ ~1.4 ppm, azetidine ring protons at δ 3.0–4.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • Mass Spectrometry (MS) :
  • High-Resolution MS (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₁₁H₂₁NO₂S requires m/z 248.1423) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) .

Q. How should tert-butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate be stored to maintain stability?

  • Methodological Answer :
  • Storage Conditions :
  • Temperature : -20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Light Protection : Amber vials to avoid thiol oxidation .
  • Stability Tests : Periodic NMR or HPLC analysis to detect degradation (e.g., free thiol formation via Ellman’s assay) .

Advanced Research Questions

Q. How does the mercaptoethyl group influence the compound’s reactivity in nucleophilic substitutions compared to amino/hydroxy-substituted azetidine derivatives?

  • Methodological Answer :
  • Thiol Reactivity : The -SH group acts as a strong nucleophile, enabling reactions like:
  • Alkylation : Formation of sulfides with alkyl halides (e.g., methyl iodide in basic conditions) .
  • Disulfide Formation : Oxidation with H₂O₂ or iodine yields dimeric disulfides, critical for probing redox activity .
  • Comparative Analysis :
Substituent Reactivity Common Reactions
-SH (Mercapto)HighAlkylation, oxidation
-NH₂ (Amino)ModerateAcylation, Schiff base formation
-OH (Hydroxy)LowEsterification, ether synthesis
  • Mechanistic Insight : Thiols exhibit faster kinetics in SN² reactions due to lower steric hindrance vs. bulkier amino/hydroxy groups .

Q. What computational methods are suitable for modeling the conformational dynamics of tert-butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate, and how do these predictions align with experimental data?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations :
  • Software : AMBER or GROMACS with GAFF force fields.
  • Parameters : Solvent models (e.g., TIP3P water) simulate flexibility of the azetidine ring and thiol side chain .
  • Quantum Mechanics (QM) :
  • *DFT Calculations (B3LYP/6-31G)**: Predict bond angles, torsional barriers, and electrostatic potential surfaces .
  • Experimental Validation :
  • X-ray Crystallography : Resolve crystal structures (SHELX programs ) to compare with simulated conformers.
  • NMR NOE Data : Cross-validate spatial proximity of protons .

Q. How can researchers resolve contradictions in reported biological activity data for azetidine derivatives like tert-butyl 3-(1-mercaptoethyl)azetidine-1-carboxylate?

  • Methodological Answer :
  • Root-Cause Analysis :

Purity Discrepancies : Compare HPLC/HRMS data across studies to rule out impurities .

Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

  • Case Study : Conflicting IC₅₀ values in kinase inhibition assays may arise from:
  • Thiol Oxidation : Use reducing agents (e.g., DTT) to maintain -SH integrity .
  • Enantiomeric Purity : Chiral HPLC confirms stereochemical consistency .

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